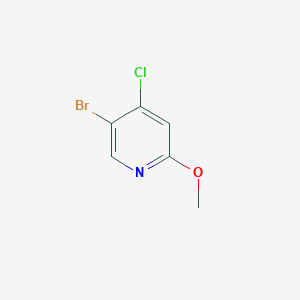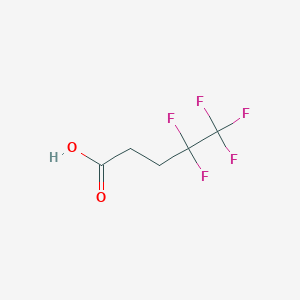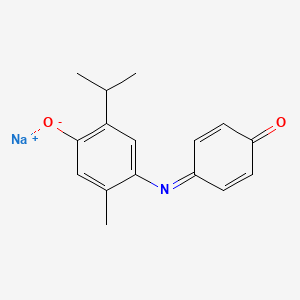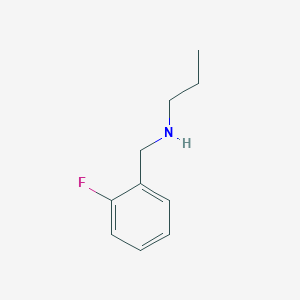
2-(Trifluorométhyl)quinoléine-6-amine
Vue d'ensemble
Description
2-(Trifluoromethyl)quinolin-6-amine is a chemical compound with the molecular formula C10H7F3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications .
Applications De Recherche Scientifique
2-(Trifluoromethyl)quinolin-6-amine has a wide range of applications in scientific research:
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(Trifluoromethyl)quinolin-6-amine is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
2-(Trifluoromethyl)quinolin-6-amine interacts with its targets, the microtubules, by inhibiting their polymerization . This interaction disrupts the normal function of the microtubules, leading to changes in cell shape and function .
Biochemical Pathways
The inhibition of microtubule polymerization by 2-(Trifluoromethyl)quinolin-6-amine affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation, a critical process in cell division . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Its molecular weight (21217 g/mol) and physicochemical properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-(Trifluoromethyl)quinolin-6-amine’s action include disruption of cell shape and function, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of cancer cells, making 2-(Trifluoromethyl)quinolin-6-amine a potential antitumor agent .
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)quinolin-6-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Its efficacy can also be influenced by the presence of other substances in the environment, such as proteins or other small molecules that could interact with 2-(Trifluoromethyl)quinolin-6-amine or its targets .
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethyl)quinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is crucial for microtubule formation . The interaction between 2-(Trifluoromethyl)quinolin-6-amine and tubulin inhibits microtubule polymerization, which can disrupt cell division and lead to cell cycle arrest . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further affecting cellular processes.
Cellular Effects
The effects of 2-(Trifluoromethyl)quinolin-6-amine on various cell types and cellular processes are profound. In cancer cell lines such as HeLa, PC3, and K562, this compound has demonstrated potent anti-proliferative activity . It disrupts the tubulin network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner . Furthermore, 2-(Trifluoromethyl)quinolin-6-amine can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)quinolin-6-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which is essential for microtubule formation . This inhibition is achieved through binding interactions with the colchicine binding site on tubulin, preventing the assembly of microtubules and leading to cell cycle arrest . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)quinolin-6-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Trifluoromethyl)quinolin-6-amine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The degradation of this compound over time can lead to a decrease in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)quinolin-6-amine vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-proliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
2-(Trifluoromethyl)quinolin-6-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels within cells . For example, it may influence the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications for immune regulation and neurotoxicity . Understanding the metabolic pathways associated with 2-(Trifluoromethyl)quinolin-6-amine is crucial for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)quinolin-6-amine within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of 2-(Trifluoromethyl)quinolin-6-amine within different tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)quinolin-6-amine is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, its interaction with tubulin suggests that it may localize to the cytoskeleton, where it can exert its effects on microtubule dynamics and cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-chloroquinoline, is reacted with a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base . Another approach involves the cyclization of an appropriate aniline derivative with a trifluoromethyl-containing reagent under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)quinolin-6-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as quinoline N-oxides, dihydroquinolines, and substituted quinolines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)quinolin-4-amine
- 4-Trifluoromethyl-2-anilinoquinoline
- 5,7-Difluoroquinoline
- 5,6,7-Trifluoroquinoline
Uniqueness
2-(Trifluoromethyl)quinolin-6-amine is unique due to the specific position of the trifluoromethyl group on the quinoline ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Propriétés
IUPAC Name |
2-(trifluoromethyl)quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZVMKZTCUPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640608 | |
| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-53-5 | |
| Record name | 2-(Trifluoromethyl)-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1592868.png)

